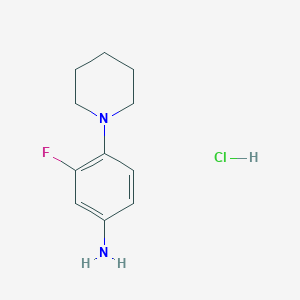

3-Fluoro-4-piperidinoaniline HCl

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-fluoro-4-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPZVFWQPHQVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185295-16-2 | |

| Record name | Benzenamine, 3-fluoro-4-(1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Routes to 3-Fluoro-4-piperidinoaniline HCl

The creation of the 3-Fluoro-4-piperidinoaniline core structure is achieved through a series of well-defined chemical reactions. Key steps in this process include the formation of the bond between the piperidine (B6355638) ring and the aniline (B41778) group, as well as the reduction of a nitro group to form the crucial aniline functionality.

Nucleophilic Aromatic Substitution Strategies (SNAr)

A primary and effective method for constructing the 4-piperidinoaniline (B1348339) portion of the molecule is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.comnih.gov This type of reaction involves a nucleophile, in this case, piperidine, displacing a leaving group, typically a halide, on an activated aromatic ring. wikipedia.orgmasterorganicchemistry.com For the synthesis of 3-Fluoro-4-piperidinoaniline, a common starting material is a difluoro-nitrobenzene derivative, such as 3,4-difluoronitrobenzene (B149031). google.com The fluorine atom located para to the electron-withdrawing nitro group is highly susceptible to nucleophilic attack. libretexts.org

The reaction between 3,4-difluoronitrobenzene and piperidine leads to the selective replacement of the fluorine atom at the C-4 position. nih.gov The presence of the electron-withdrawing nitro group at the C-1 position and the fluorine atom at the C-3 position facilitates the attack by the piperidine nucleophile at the C-4 position. This regioselectivity is a critical aspect of this synthetic approach. The resulting intermediate from this reaction is 3-fluoro-4-(piperidin-1-yl)nitrobenzene.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,4-Difluoronitrobenzene | Piperidine | 3-Fluoro-4-(piperidin-1-yl)nitrobenzene | Nucleophilic Aromatic Substitution (SNAr) |

Nitro Group Reduction for Aniline Formation

Following the successful attachment of the piperidine moiety via SNAr, the next essential step is the reduction of the nitro group to an aniline. scispace.comorganic-chemistry.orgwikipedia.org This is a fundamental and well-established transformation in organic synthesis. unimi.it A variety of reducing agents can be utilized for this purpose, with the selection often guided by the reaction scale and the presence of other functional groups in the molecule. google.com

A widely used method is catalytic hydrogenation, which employs catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org This technique is often favored due to its clean reaction profile and high yields. Another common approach involves the use of metals in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com These classic methods are robust and highly effective for the reduction of aromatic nitro compounds. The reduction of 3-fluoro-4-(piperidin-1-yl)nitrobenzene produces the desired 3-fluoro-4-piperidinoaniline. To obtain the final hydrochloride salt, the product is treated with hydrochloric acid. google.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Fluoro-4-(piperidin-1-yl)nitrobenzene | H₂, Pd/C or Sn/HCl | 3-Fluoro-4-piperidinoaniline | Nitro Group Reduction |

Incorporation of Fluorinated Piperidine Moieties

An alternative synthetic route involves the use of pre-functionalized fluorinated piperidine rings which are then attached to an aromatic precursor. This approach is particularly valuable for creating derivatives with specific substitution patterns on the piperidine ring. For instance, if a fluorinated piperidine is required, it can be synthesized independently and subsequently coupled with a suitable aromatic partner. acs.orgnih.gov

The synthesis of fluorinated piperidines can be complex, often necessitating specialized fluorinating agents and multiple reaction steps. chemicalbook.com Once the desired fluorinated piperidine is prepared, it can be reacted with a suitable difluoroaromatic compound, such as 1,2-difluoro-4-nitrobenzene, in an SNAr reaction similar to the one described in section 2.1.1. This modular strategy provides greater flexibility and allows for a wider diversity of final products. acs.orgacs.org

Stereoselective Synthesis and Enantiomeric Purity

When the piperidine ring is substituted, it can introduce chirality into the molecule, leading to the existence of enantiomers. Achieving high enantiomeric purity is often a critical factor for the biological activity of such compounds. nih.gov Consequently, the development and application of stereoselective synthetic methods are of great importance. rsc.org

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantiomeric excess. acs.orgwikipedia.orgmdma.ch In the context of synthesizing chiral piperidine derivatives, a common strategy is the asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor. acs.org This can be accomplished using chiral transition metal catalysts, such as those based on rhodium or iridium, in combination with chiral phosphine (B1218219) ligands. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity. acs.org

Enzymatic Dynamic Asymmetric Transamination

Enzymatic methods provide a green and highly selective alternative for the synthesis of chiral amines and their precursors. acs.org Dynamic asymmetric transamination (DATA) is a particularly sophisticated strategy that combines the racemization of a prochiral ketone with an irreversible enzymatic transamination step. peeref.comresearchgate.net This process can, in theory, convert the entire starting material into a single enantiomer of the desired amine. While specific applications to this compound are not extensively documented, the use of transaminases for the synthesis of chiral amines is a well-established and rapidly advancing field. nih.govnih.gov This methodology represents a promising avenue for the stereoselective synthesis of its chiral derivatives.

Control of Fluorine Stereochemistry and Piperidine Conformation

The spatial arrangement of the fluorine atom and the conformation of the piperidine ring in derivatives of 3-fluoro-4-piperidinoaniline are critical factors that can significantly influence their biological activity. The introduction of fluorine to the piperidine ring can modulate the basicity (pKa) of the nitrogen atom, which in turn affects how the molecule interacts with biological targets. scientificupdate.com

Systematic studies on fluorinated piperidines have shown that the conformational behavior is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net Computational and experimental analyses, including NMR spectroscopy, have demonstrated that in many instances, the fluorine atom preferentially adopts an axial orientation. nih.govresearchgate.netd-nb.info This preference can be influenced by the solvent polarity, with more polar solvents often favoring the axial conformation. nih.govd-nb.info For example, in certain N-protected 3,5-difluoropiperidines, increasing solvent polarity from chloroform (B151607) to DMSO can invert the conformational preference from equatorial to axial fluorine. nih.govd-nb.info

The conformation of the piperidine ring itself is also a key consideration. It predominantly adopts a chair conformation. researchgate.net The orientation of substituents on the piperidine ring can be crucial for biological activity, as seen in mimics of Immucillin where an equatorially oriented nucleobase on a piperidine core was desired to mimic the natural substrate's conformation. mdpi.com The stereoselective synthesis of such derivatives often involves strategies like asymmetric hydrogenation of fluoroenamides or enzymatic dynamic asymmetric transamination of fluoroketones to control the stereochemistry at the fluorine-bearing carbon. scientificupdate.com

Table 1: Factors Influencing Fluorine and Piperidine Conformation

| Factor | Influence | References |

| Solvent Polarity | Can invert the conformational preference of the fluorine atom (axial vs. equatorial). | nih.govd-nb.info |

| N-Protecting Group | The nature of the substituent on the piperidine nitrogen can affect the conformational equilibrium. | d-nb.info |

| Electrostatic Interactions | Charge-dipole and dipole-dipole interactions play a significant role in stabilizing specific conformers. | nih.govresearchgate.netresearchgate.net |

| Hyperconjugation | Contributes to the stability of certain conformations, particularly the axial orientation of fluorine. | nih.govresearchgate.net |

| Steric Factors | Steric hindrance can disfavor certain conformations, influencing the overall conformational preference. | researchgate.net |

Chemical Modifications and Functionalization Strategies

Derivatization for Biological Activity Enhancement

The core structure of 3-fluoro-4-piperidinoaniline serves as a versatile template for the synthesis of a wide array of derivatives with enhanced biological activities. By modifying the aniline and piperidine moieties, researchers can fine-tune the compound's properties to target specific biological pathways.

A common strategy involves the substitution of the aniline nitrogen to create various functional groups. This approach has been used to develop potent inhibitors of various enzymes. The piperidine ring also offers a site for modification, which can influence the molecule's solubility, metabolic stability, and binding affinity to its target. scientificupdate.com For instance, derivatization of piperine (B192125), a natural product containing a piperidine moiety, has led to the development of compounds with potential agonistic activity towards Peroxisome Proliferator-Activated Receptor γ (PPARγ). dovepress.com

Synthesis of Sulfonamide and Carbamate (B1207046) Derivatives

The synthesis of sulfonamide and carbamate derivatives of 3-fluoro-4-piperidinoaniline and related structures has been a significant area of research. researchgate.net Sulfonamides are typically prepared by reacting the primary amine of the aniline moiety with a substituted sulfonyl chloride in the presence of a base. ijarsct.co.innih.gov This reaction follows a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond and the release of HCl. impactfactor.org

Carbamates are another important class of derivatives. nih.govniscpr.res.in These can be synthesized by reacting the aniline with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. nih.gov The resulting carbamate derivatives have shown a broad range of biological activities. nih.govniscpr.res.in For example, a series of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a close analog of 3-fluoro-4-piperidinoaniline, exhibited notable antimicrobial activity. researchgate.netresearchgate.net

Table 2: Synthesis of Sulfonamide and Carbamate Derivatives

| Derivative | Synthetic Method | Key Reagents | Reference |

| Sulfonamides | Reaction of the aniline with sulfonyl chlorides. | Substituted sulfonyl chlorides, base (e.g., triethylamine). | ijarsct.co.inimpactfactor.org |

| Carbamates | Reaction with chloroformates or three-component coupling. | Chloroformates, CO2, alkyl halides, base. | nih.gov |

Preparation of Schiff Bases

Schiff bases, or imines, are formed by the condensation reaction between a primary amine, such as the aniline group in 3-fluoro-4-piperidinoaniline, and an aldehyde or ketone. nih.govekb.egijacskros.comresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. ijacskros.com The resulting Schiff bases often exhibit a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The synthesis of Schiff bases from various anilines and aldehydes is a well-established method for generating libraries of compounds for biological screening. ekb.egresearchgate.netnih.gov

Isotopic Labeling for Research Applications

Isotopic labeling, particularly with fluorine-18 (B77423) (¹⁸F), is a crucial technique for developing radiotracers for positron emission tomography (PET) imaging. nih.govnih.govrsc.org This allows for the non-invasive study of the distribution and target engagement of the labeled compound in vivo. The synthesis of [¹⁸F]-labeled 3-fluoro-4-piperidinoaniline derivatives often involves nucleophilic radiofluorination. nih.govrsc.org

One approach involves the direct radiofluorination of a precursor molecule. For instance, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been achieved through the direct fluorination of a pyridine (B92270) N-oxide precursor, followed by reduction. nih.govrsc.org Another strategy is isotopic exchange, where a non-radioactive fluorine atom in the molecule is exchanged with ¹⁸F. biorxiv.org The development of such radiolabeled compounds is essential for advancing our understanding of various diseases and for the development of new diagnostic tools. nih.govbiorxiv.org

Linker Chemistry for Conjugate Systems

The aniline or piperidine moieties of 3-fluoro-4-piperidinoaniline can be functionalized with linkers to create conjugate systems. symeres.com These linkers can connect the core molecule to other functional units, such as antibodies to form antibody-drug conjugates (ADCs), or to other small molecules to create bifunctional compounds like PROTACs (PROteolysis TArgeting Chimeras). symeres.comprecisepeg.com

The choice of linker is critical and depends on the desired application. symeres.com Linkers can be cleavable, designed to release the active molecule under specific physiological conditions (e.g., in the acidic environment of a tumor), or non-cleavable. symeres.comnih.gov The chemistry used for conjugation needs to be compatible with the functional groups on both the linker and the molecule to be attached. symeres.com Examples of linker chemistry include the formation of amides, carbamates, or the use of click chemistry. precisepeg.com The design of the linker, including its length and flexibility, can significantly impact the efficacy and pharmacokinetic properties of the resulting conjugate. precisepeg.com

Synthetic Intermediates and Building Blocks

The synthesis of this compound relies on the strategic use of key intermediates and building blocks that introduce the core structural motifs of the final compound. The two primary retrosynthetic strategies involve either the formation of the piperidine ring onto a pre-existing fluorinated aniline core or the coupling of a fluorinated piperidine precursor with an appropriate aniline derivative. These approaches leverage commercially available or readily synthesized starting materials to construct the target molecule. The choice of pathway often depends on factors like the availability of precursors, desired scale, and stereochemical considerations.

The incorporation of fluorine into the aniline ring is a critical aspect of the synthesis, as the fluorine atom can enhance metabolic stability and receptor-binding affinity. This is typically achieved by using precursors where the fluorine atom is already in place.

Fluorinated Aniline Precursors: A common and direct synthetic route starts with a substituted fluoroaniline (B8554772) derivative. For instance, a well-documented method involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-fluoroaniline (B146274) and piperidine. In this process, the chlorine atom at the C4 position is displaced by the secondary amine of piperidine, typically facilitated by a base like potassium carbonate (K₂CO₃) in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures.

Another approach utilizes precursors like 3,4-difluoronitrobenzene. researchgate.net In a similar SNAr reaction, one of the fluorine atoms is selectively displaced by piperidine. The resulting 4-(2-fluoro-4-nitrophenyl)piperidine (B13009668) intermediate then undergoes reduction of the nitro group to an amine, commonly using reagents like iron powder with ammonium (B1175870) chloride or catalytic hydrogenation, to yield the 3-fluoro-4-piperidinoaniline free base. researchgate.net This free base is subsequently treated with hydrochloric acid to form the stable hydrochloride salt.

Fluorinated Piperidine Precursors: An alternative strategy involves the synthesis of a fluorinated piperidine building block first, which is then attached to an aniline fragment. Fluorinated piperidines are valuable motifs in pharmaceutical research, and their synthesis is an area of active investigation. nih.gov A powerful method for accessing these building blocks is the metal-catalyzed hydrogenation of readily available fluoropyridines. nih.gov For example, 3-fluoropyridine (B146971) can be reduced to 3-fluoropiperidine (B1141850). scientificupdate.com This hydrogenation can be achieved using heterogeneous catalysts, which offers a robust method for producing the desired saturated heterocycle. nih.gov Once the fluorinated piperidine is formed, it can be coupled with a suitable aniline precursor to form the final product. This modular approach is particularly useful for creating diverse analogs.

Table 1: Key Synthetic Precursors for 3-Fluoro-4-piperidinoaniline

| Precursor Type | Example Compound | Typical Role in Synthesis |

|---|---|---|

| Fluorinated Aniline | 4-Chloro-3-fluoroaniline | Starting material for nucleophilic aromatic substitution with piperidine. |

| Fluorinated Aniline | 3,4-Difluoronitrobenzene | Undergoes substitution with piperidine followed by nitro group reduction. researchgate.net |

| Fluorinated Piperidine | 3-Fluoropiperidine | Synthesized from 3-fluoropyridine; coupled with an aniline derivative. nih.govscientificupdate.com |

| Non-fluorinated Amine | Piperidine | Acts as the nucleophile to displace a leaving group on the fluoroaniline ring. |

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more robust process suitable for producing preclinical quantities requires significant development and optimization. scientificupdate.com The goal is to establish a reliable method that consistently produces the target compound in high yield and purity (e.g., ≥98%).

For the synthesis of this compound, process development focuses on several key parameters. When starting from 4-chloro-3-fluoroaniline, optimization involves defining the ideal stoichiometry of reagents, such as the molar ratio of piperidine and base to the aniline precursor. Reaction time and temperature are also critical; for instance, the reaction might be run at 120°C for 24-48 hours, with progress monitored by techniques like thin-layer chromatography (TLC).

Purification is a crucial step in any scale-up process. For this compound, purification is often achieved via recrystallization of the final salt from a suitable solvent like ethanol or methanol. This method is effective at removing impurities to achieve the high purity required for research applications. The final salt formation step itself is optimized, involving the dropwise addition of concentrated HCl to a solution of the free base in an anhydrous solvent at a controlled temperature (e.g., 0°C) to ensure proper precipitation and isolation of the hydrochloride salt.

In the broader context of synthesizing complex molecules containing fluorinated piperidine fragments, process chemistry teams evaluate multiple synthetic routes, including both traditional chemical methods and biocatalytic approaches. scientificupdate.com For example, in the development of a related syn-fluoro-piperidine pharmacophore, researchers at Merck compared an asymmetric hydrogenation route with an enzymatic dynamic asymmetric transamination of a fluoroketone. scientificupdate.com Such comparative studies are essential for identifying the most efficient, scalable, and cost-effective pathway. Challenges can arise during scale-up; for instance, variability in yield and diastereomeric ratio was observed when scaling up a fluorination reaction for a related proline derivative, prompting the investigation of alternative technologies like flow chemistry to ensure reliability. nih.gov The development of a final, optimized process for a research-scale campaign might involve specific conditions such as using 1 mol% of an enzyme in a buffered solution with co-solvents to achieve high yield and stereoselectivity over a 24-hour period. scientificupdate.com

Structure Activity Relationship Sar and Structural Biology Investigations

Impact of Fluorine Substitution on Molecular Properties

The introduction of a fluorine atom at the 3-position of the aniline (B41778) ring is anticipated to have a profound impact on the molecule's properties.

The basicity of the piperidine (B6355638) nitrogen in 3-Fluoro-4-piperidinoaniline HCl is a critical parameter influencing its pharmacokinetic and pharmacodynamic profiles. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect is expected to decrease the electron density on the aniline nitrogen, which in turn influences the electronic environment of the adjacent piperidine ring.

Generally, electron-withdrawing groups on an aniline ring decrease the basicity of the aniline nitrogen. While the primary amine of the aniline is directly affected, the basicity of the piperidino nitrogen is also modulated, albeit to a lesser extent due to the separation by the phenyl ring. The hydrochloride salt form indicates that the compound is basic and can be protonated. The precise pKa value, however, remains undetermined in the absence of experimental data.

It is well-documented that the introduction of fluorine into cyclic amines like piperidine can significantly lower the pKa of the nitrogen atom. chemicalbook.comossila.com The magnitude of this effect is dependent on the position of the fluorine atom relative to the nitrogen. chemicalbook.comusbio.net For instance, the pKa of piperidine is approximately 11.2, while the pKa of 3-fluoropiperidine (B1141850) is significantly lower. This reduction in basicity can be advantageous in drug design, as it can mitigate potential off-target effects, such as interactions with the hERG ion channel. sigmaaldrich.com

Table 1: Comparison of Basicity (pKa) of Piperidine and a Fluorinated Analog

| Compound | pKa |

|---|---|

| Piperidine | ~11.2 |

| 3-Fluoropiperidine | ~9.9 |

Note: Data for 3-Fluoropiperidine is for the free base and serves as an illustrative example of the effect of fluorine substitution.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule. This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond. Therefore, it is expected that this compound would exhibit a higher lipophilicity compared to its non-fluorinated counterpart, 4-piperidinoaniline (B1348339).

The conformation of the piperidine ring is a crucial aspect of the molecule's three-dimensional structure and its ability to interact with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. The introduction of a fluorine atom at the 3-position of the piperidine ring (if the fluorine were on the piperidine ring itself) would lead to distinct axial and equatorial conformers.

Studies on 3-fluoropiperidine have shown that the conformational preference of the fluorine atom is influenced by the protonation state of the nitrogen and the solvent environment. In the protonated form (as in the HCl salt), an axial orientation of the fluorine atom can be favored due to stabilizing hyperconjugative and electrostatic interactions between the C-F bond and the N-H bond. This preference for an axial conformation can rigidify the piperidine ring, which can be beneficial for receptor binding by reducing the entropic penalty upon binding.

The fluorine atom in this compound can play a significant role in its interactions with biological targets. The C-F bond is highly polarized and can act as a hydrogen bond acceptor. This can lead to specific hydrogen bonding interactions with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity.

Furthermore, the fluorine atom can modulate the electronic properties of the aniline ring, influencing its ability to participate in pi-stacking or other non-covalent interactions with a target protein. The piperidine moiety itself is a common pharmacophore that can engage in various interactions, including ionic bonds (when protonated), hydrogen bonds, and van der Waals interactions.

SAR Studies on Biological Activity

While no specific biological activity data for this compound is available, we can infer potential areas of interest from related compounds. Aniline and piperidine moieties are present in a wide range of biologically active molecules.

The position of the fluorine atom on the aniline ring is critical for its influence on biological activity. Placing the fluorine at the 3-position, ortho to the piperidine group and meta to the amine group, has specific electronic consequences. This positioning can influence the molecule's binding orientation within a target active site.

In many kinase inhibitors, for example, specific substitution patterns on an aniline ring are crucial for achieving high potency and selectivity. The fluorine at the 3-position could potentially occupy a specific pocket in a kinase active site, leading to enhanced inhibitory activity compared to other positional isomers. However, without experimental data, this remains speculative.

Role of Piperidine Ring System in Bioactivity

The piperidine ring is the most prevalent saturated N-heterocyclic system found in pharmaceuticals and agrochemicals. scientificupdate.com Its ubiquity stems from its versatile structural characteristics which can be finely tuned to influence biological activity. scientificupdate.comnih.gov The basicity of the piperidine nitrogen, for instance, can profoundly affect the binding and structural recognition of a drug molecule by its target. scientificupdate.com

In numerous structure-activity relationship (SAR) studies, the piperidine moiety has been identified as a critical structural element for bioactivity. For example, in the development of dual Histamine (B1213489) H3 (H3R) and Sigma-1 (σ1R) receptor antagonists, the piperidine ring was found to be the most influential structural component for activity at the σ1R. nih.gov A direct comparison between compounds differing only by a piperazine (B1678402) versus a piperidine core showed that the piperidine-containing molecule had a significantly higher affinity for the σ1 receptor, highlighting it as a critical feature for activity at this target. nih.gov

Furthermore, the stereochemistry of the piperidine ring itself plays a crucial role in determining potency and selectivity. Studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors revealed that the isomeric configuration is a key determinant of the inhibitory profile. nih.gov For instance, (-)-cis analogues showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), whereas (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov This demonstrates that subtle changes in the spatial arrangement of substituents on the piperidine ring can drastically alter the interaction with biological targets, allowing for the fine-tuning of a compound's selectivity profile. nih.gov

The introduction of substituents onto the piperidine ring, such as a fluorine atom, is a common strategy to modulate the pKa of the adjacent basic nitrogen. scientificupdate.com This modulation can disrupt off-target binding, such as to the hERG potassium ion channel, which is often associated with cardiovascular toxicity. scientificupdate.com In one instance, a fluorine atom was found to prefer an axial orientation in the piperidine ring system, a phenomenon rationalized by a favorable dipole interaction (C-F…HN+). scientificupdate.com

Structure-Driven Optimization for Specific Targets

The chemical structure of 3-Fluoro-4-piperidinoaniline and related compounds can be systematically modified to enhance their potency and selectivity for specific biological targets. This process of structure-driven optimization is a cornerstone of modern drug discovery. A prominent strategy involves the strategic placement of fluorine atoms to modulate the physicochemical properties of the molecule. scientificupdate.com

A clear example of this is seen in the development of kinesin spindle protein (KSP) inhibitors. scientificupdate.com The parent compound, which contained an unsubstituted piperidine ring, was a strong substrate for P-glycoprotein (P-gp), leading to its rapid removal from cells (efflux) and poor efficacy. scientificupdate.com SAR studies revealed that introducing a fluorine atom into the axial position of the piperidine ring modulated the ring's pKa, leading to increased basicity and better efficacy. scientificupdate.com This structural modification successfully overcame the P-gp efflux issue and led to the identification of MK-0731 as a clinical candidate. scientificupdate.com

| Compound Feature | Piperidine Ring pKa | Outcome |

|---|---|---|

| Unsubstituted Piperidine | Not Specified | Strong P-glycoprotein (P-gp) efflux substrate |

| Axial Fluorine on Piperidine | 7.6 | Increased basicity, better efficacy, clinical candidate (MK-0731) |

| Equatorial Fluorine on Piperidine | 6.6 | Not pursued |

This principle extends to other drug targets as well. In the development of selective dopamine D3 receptor (D3R) ligands, researchers discovered that while the core structure provided affinity, the nature of a linker region was critical for selectivity over the closely related D2 receptor (D2R). nih.gov A series of N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)butyl)arylcarboxamides were synthesized where the carboxamide linker proved to be pivotal. nih.gov Removing the carbonyl group from this linker resulted in a more than 100-fold reduction in binding affinity at the D3R, transforming D3R-selective compounds into molecules with significantly reduced selectivity. nih.gov This highlights that optimization often requires a holistic approach, considering not just the core ring systems but all components of the molecular structure.

Ligand Efficiency and Physicochemical Space Considerations

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. The concept of Ligand Efficiency (LE) has emerged as a critical metric to assess how effectively a molecule uses its size to achieve its binding affinity. nih.govcore.ac.uk It is typically calculated by dividing the free energy of binding by the number of non-hydrogen atoms (heavy atom count, HAC) in the molecule. core.ac.uk This metric helps to distinguish between compounds that are potent simply due to their large size and numerous contacts, versus those that achieve high affinity through an optimized and efficient fit with the target protein. nih.gov

Building on this, Lipophilic Ligand Efficiency (LLE) , also known as LipE, combines potency and lipophilicity (commonly measured as logP or logD), two properties that often increase during lead optimization. core.ac.uk Lipophilicity is a fundamental property that influences a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, including solubility, cell permeability, hERG liability, and receptor promiscuity. core.ac.uk An optimized drug candidate should have a high affinity for its target relative to its general affinity for a nonpolar environment like octanol. core.ac.uk Based on the properties of average oral drugs, an ideal LLE value for an optimized candidate is typically in the range of 5 to 7 or greater. core.ac.uk

These efficiency metrics are crucial for guiding the optimization process from an initial "hit" to a "lead" and ultimately to a drug candidate. By focusing on improving LE and LLE, medicinal chemists can prioritize compounds that are more likely to possess favorable drug-like properties, avoiding the pitfalls of excessive molecular weight and lipophilicity that can derail development. core.ac.uk For example, analysis of P-glycoprotein inhibitors showed that LE values tend to decrease dramatically as the size of the ligands increases beyond 50 heavy atoms. nih.gov

| Metric | Definition | Significance |

|---|---|---|

| Ligand Efficiency (LE) | Ratio of binding energy to the number of non-hydrogen atoms. | Measures the binding potency per atom, normalizing for size. Helps identify compounds with an optimal fit to the target. nih.govcore.ac.uk |

| Lipophilic Ligand Efficiency (LLE or LipE) | The difference between pIC50 (or pKi) and logP (or logD). | Combines potency with lipophilicity, guiding the design of compounds with a better balance of properties and potentially fewer off-target and toxicity issues. core.ac.uk |

The application of these principles helps to navigate the complex, multidimensional "physicochemical space" to identify molecules like this compound that serve as efficient starting points for the development of safe and effective medicines.

Biological Activity and Pharmacological Profiling

In Vitro Biological Efficacy Studies

In vitro studies are crucial for elucidating the specific molecular targets and mechanisms of action of a compound. For 3-Fluoro-4-piperidinoaniline HCl, the focus has primarily been on its potential effects on cellular signaling pathways.

Currently, there is a lack of comprehensive, publicly available data from broad receptor binding panel screens for this compound. Such studies are essential to determine the compound's selectivity and potential off-target effects. However, the piperidine (B6355638) moiety is a common feature in many biologically active compounds known to interact with various receptors, including dopamine (B1211576) and histamine (B1213489) receptors. The specific substitution pattern on the aniline (B41778) ring, including the fluorine atom, would significantly influence any such binding affinity.

Detailed agonist or antagonist profiling of this compound at specific receptors is not yet available in the scientific literature. Functional assays, such as cAMP modulation or β-arrestin recruitment assays, would be necessary to determine whether the compound activates or inhibits receptor signaling. mdpi.com

Preliminary information suggests that this compound may act as a kinase inhibitor. Specifically, it has been reported to show inhibitory activity against the epidermal growth factor receptor (EGFR) with an IC50 value in the sub-micromolar range. The proposed mechanism involves the compound binding to the ATP-binding site of the enzyme. Notably, it is suggested to exhibit a degree of selectivity for mutant forms of EGFR, such as L858R, over the wild-type receptor. This selectivity is a key area of investigation in the development of targeted cancer therapies.

Table 1: Potential Enzyme Inhibition of this compound

| Target Enzyme | Reported Activity | IC50 Value | Putative Selectivity |

| Epidermal Growth Factor Receptor (EGFR) | Inhibitor | Sub-micromolar | Mutant forms (e.g., L858R) > Wild-type |

Note: The data in this table is based on preliminary findings and requires further validation through independent, peer-reviewed studies.

Antimicrobial and Biofilm Inhibition Studies

The potential of this compound as an antimicrobial agent has not been directly investigated in published studies. However, the chemical scaffold is related to other compounds that have demonstrated antimicrobial and antibiofilm properties.

Activity against Bacterial Strains

There is no specific data available on the minimum inhibitory concentrations (MICs) of this compound against common bacterial strains such as Staphylococcus aureus or Pseudomonas aeruginosa. Research on other piperidine derivatives has shown a range of antibacterial activities, suggesting that this class of compounds has the potential for antimicrobial effects. researchgate.netnih.gov For instance, certain piperidine-derived analogs have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Antimicrobial Activity of Structurally Related Piperidine Derivatives

| Compound Class | Bacterial Strain(s) | Reported Activity | Reference |

| Piperidine-derived analogs | Staphylococcus aureus, Escherichia coli | Active | researchgate.net |

| Halogenobenzene derivatives with piperidine substituents | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae | MIC values of 32-512 µg/mL | nih.gov |

Note: This table presents data for structurally related compounds, not for this compound itself.

Biofilm Inhibition Mechanisms

Direct studies on the biofilm inhibition mechanisms of this compound are absent from the scientific literature. Biofilm formation is a complex process involving bacterial adhesion, proliferation, and the production of an extracellular polymeric substance (EPS) matrix. researchgate.net Potential antibiofilm mechanisms could involve the inhibition of bacterial communication (quorum sensing), interference with adhesion processes, or disruption of the EPS matrix. nih.govresearchgate.net Research on other heterocyclic compounds has shown that they can inhibit biofilm formation through various mechanisms, including the disruption of quorum sensing pathways. researchgate.net Given the structural similarities, it is plausible that this compound could exhibit similar properties, although this remains to be experimentally verified.

Antimalarial Activity Investigations

While direct studies on the antimalarial properties of this compound are not extensively documented in publicly available research, the core structure is represented in compounds investigated for antiplasmodial activity. The 4-aminoquinoline (B48711) scaffold, a related chemical class, is a cornerstone of many antimalarial drugs, including chloroquine (B1663885) and amodiaquine. mdpi.com Research into new derivatives continues to explore how modifications, such as those involving piperidine and aniline-like moieties, can overcome drug resistance. mdpi.com

In Vitro Antiplasmodial Activity against Resistant Strains

The challenge of drug-resistant malaria, particularly strains resistant to chloroquine (CQ), necessitates the development of novel therapeutic agents. nih.gov In this context, various heterocyclic compounds containing aniline and piperidine-like structures are often screened. For instance, studies on anilino pyrazoles have shown that substitutions on the aniline ring, including halogen atoms like fluorine, can significantly influence the activity against both CQ-sensitive (D10) and CQ-resistant (W2) strains of Plasmodium falciparum. nih.gov While specific data for this compound is not available, the data from analogous compounds highlight the potential of this chemical motif.

The table below illustrates the in vitro antiplasmodial activity of related anilino pyrazole (B372694) compounds, demonstrating how structural modifications impact efficacy against different malaria strains.

| Compound ID | Modifications | IC₅₀ D10 (μM) | IC₅₀ W2 (μM) |

| 2a | Unsubstituted Phenyl | >10 | 8.5 |

| 2c | 4-Fluoro-phenyl | 2.6 | 1.8 |

| 2d | 4-Chloro-phenyl | 2.5 | 1.9 |

| 2j | Ethyl Ester substitution | 4.3 | 2.0 |

| Chloroquine | Reference Drug | 0.01 | 0.3 |

| Data sourced from studies on substituted anilino pyrazoles. nih.gov |

Selectivity Profile Analysis

A critical aspect of antimalarial drug development is the selectivity index (SI), which compares the toxicity of a compound to mammalian cells against its activity against the parasite. A higher SI value indicates a more favorable safety profile. For new quinoxaline (B1680401) derivatives, which share some structural elements with aniline compounds, the SI is a key determinant of their potential as drug candidates. nih.gov For example, certain 3-(2'-furyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have demonstrated high SI values, making them promising leads. nih.gov The selectivity of piperidine-containing compounds has also been noted in other contexts, where they show preferential binding to specific biological targets. nih.gov

Neuropharmacological Relevance and Receptor Modulatory Effects

The this compound structure is of considerable interest in neuropharmacology, primarily as a scaffold for designing ligands that target receptors in the central nervous system.

Target-Specific Modulatory Effects (e.g., GluN2B Receptors, Dopamine Receptors)

The piperidine moiety is a common feature in molecules designed to interact with dopamine receptors. Research into benzyloxypiperidine derivatives has identified potent and selective antagonists for the dopamine D4 receptor. nih.gov In these studies, substitutions on associated ring structures, including with fluorine atoms, were found to modulate binding affinity and selectivity against other dopamine receptor subtypes (D1-3, 5). nih.gov For example, a 3-fluorobenzyl derivative (8a) showed good activity with a Kᵢ of 205.9 nM and was selective against other dopamine receptors. nih.gov Although this research does not directly involve this compound, it underscores the importance of the fluoro-piperidine combination in achieving receptor-specific effects.

The search for new treatments for schizophrenia has also led to the synthesis of multi-target compounds based on indazole and piperazine (B1678402) scaffolds that show affinity for dopamine D₂ and various serotonin (B10506) receptors. nih.gov

Monoamine Releaser Properties (Comparative)

A monoamine releasing agent is a drug that triggers the release of neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE). wikipedia.org This class of drugs works by reversing the action of monoamine transporters. wikipedia.org While many potent monoamine releasers are analogues of MDMA or amphetamine, research has also explored a wide range of other chemical structures. nih.gov Studies on MDMA analogues have investigated how different chemical groups affect the potency and selectivity of monoamine release. nih.gov A key finding is that some compounds can be potent releasers of serotonin while acting as pure uptake inhibitors for dopamine. nih.gov The specific monoamine releasing properties of this compound have not been detailed in available literature, but its structure suggests it could be a candidate for such investigations, given the role of similar aniline and piperidine structures in neuroactive compounds.

Applications in Targeted Protein Degradation (PROTACs) Research

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic strategy. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The design of PROTACs requires specific ligands that can bind to the E3 ligase.

Functionalized ligands based on phenyl amino glutarimide (B196013) (PAG) are used in PROTAC research and development. One such ligand, PAG 3'-fluoro-4'-piperazine, incorporates a terminal piperazine for further chemical synthesis to create protein degraders. rndsystems.com This molecule is structurally very similar to 3-Fluoro-4-piperidinoaniline, suggesting that the fluoro-aniline portion serves as an effective anchor or component for an E3 ligase ligand, specifically for the cereblon (CRBN) ligase. The use of such functionalized building blocks is crucial for developing new PROTACs with desired properties. rndsystems.com

Design and Synthesis of Functionalized Ligands

The chemical scaffold of 3-Fluoro-4-piperidinoaniline serves as a crucial building block in medicinal chemistry for the development of functionalized ligands. Its synthesis and derivatization are pivotal for creating molecules with specific biological activities. The incorporation of a fluorine atom can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which in turn affects its interaction with biological targets. The piperidine group also plays a key role in binding affinity and specificity towards certain enzymes and receptors.

The design of these ligands often targets them for use as intermediates in the synthesis of more complex molecules, including Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. frontiersin.org Functionalized ligands derived from the 3-Fluoro-4-piperidinoaniline core can act as the E3 ligase-binding moiety. For instance, related structures such as Phenyl amino glutarimide (PAG) 3'-fluoro-4'-piperazine are explicitly developed as functionalized cereblon (CRBN) ligands for PROTAC research, incorporating a terminal piperazine for further chemical modification. rndsystems.comtocris.com

The synthesis of the core structure, such as the related 3-fluoro-4-morpholinoaniline, typically involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) reaction, where a heterocyclic amine (like piperidine or morpholine) displaces a fluorine atom on a difluoro-nitrobenzene precursor, such as 1,2-difluoro-4-nitrobenzene. researchgate.net The second step involves the reduction of the nitro group to an amine, yielding the final aniline derivative. researchgate.net This synthetic route allows for the creation of a library of derivatives by varying the heterocyclic amine or by further modifying the resulting aniline.

Table 1: General Synthetic Route for 3-Fluoro-4-(heterocycle)aniline Derivatives

| Step | Reaction | Description | Example Reactants |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | A heterocyclic amine is reacted with a difluoronitrobenzene precursor. The amine displaces one of the fluorine atoms, typically the one para to the nitro group. | 1,2-Difluoro-4-nitrobenzene + Piperidine |

| 2 | Nitro Group Reduction | The nitro group of the intermediate compound is reduced to an amine (aniline) using a reducing agent like iron powder in the presence of an acid or ammonium (B1175870) chloride. | 4-(2-Fluoro-4-nitrophenyl)piperidine (B13009668) + Fe/NH4Cl |

Stereoselective Recognition by E3 Ubiquitin Ligases

The functionalized ligands derived from 3-Fluoro-4-piperidinoaniline are of significant interest for their ability to be recognized by E3 ubiquitin ligases, a critical component of the ubiquitin-proteasome system. frontiersin.org Specifically, these ligands are often designed to bind to Cereblon (CRBN), a substrate receptor protein within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgenamine.net The binding of ligands, such as the well-known immunomodulatory imide drugs (IMiDs), to CRBN remodulates its activity, inducing the recruitment and subsequent degradation of specific target proteins. frontiersin.orgnih.gov

The stereochemistry of a ligand is paramount for its effective and selective recognition by an E3 ligase. Research on other fluorinated ligands, such as 3-fluoro-4-hydroxyprolines (F-Hyps) designed to bind the von Hippel-Lindau (VHL) E3 ligase, demonstrates this principle vividly. In that case, despite fluorination inverting the natural ring pucker of the parent hydroxyproline (B1673980), the F-Hyp derivatives still bind to VHL, with the ligase showing preferential recognition for one diastereoisomer over another. nih.govdocumentsdelivered.com This high degree of stereoselectivity is crucial as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination. nih.gov

For CRBN binders, the introduction of fluorine into the ligand structure can enhance binding affinity. nih.gov The fluorine atom on the phenyl ring of a 3-fluoro-4-piperidinoaniline-based ligand can form key interactions within the CRBN binding pocket. Furthermore, the orientation of the piperidine ring and its substituents influences how the ligand is presented to the E3 ligase. scientificupdate.com The development of covalent probes for CRBN has further elucidated the specific interactions within the binding site, showing that modification at specific positions on the ligand scaffold can either inhibit the ligase or recruit new protein substrates for degradation. nih.gov Therefore, the precise three-dimensional structure of ligands based on 3-Fluoro-4-piperidinoaniline is a critical determinant of their biological function as E3 ligase recruiters.

Table 2: Principles of Stereoselective Recognition by E3 Ligases

| Principle | Description | Relevance to 3-Fluoro-4-piperidinoaniline Ligands |

|---|---|---|

| Ligand Conformation | The specific 3D shape and ring pucker of the ligand are critical for fitting into the E3 ligase binding pocket. | The piperidine ring conformation and the orientation of the fluoro-phenyl group must be optimal for CRBN binding. scientificupdate.com |

| Stereochemistry | E3 ligases exhibit high stereoselectivity, preferentially binding to one stereoisomer over others. nih.govdocumentsdelivered.com | If chiral centers are present in derivatives, one isomer will likely show significantly higher affinity for CRBN. |

| Key Interactions | Binding is governed by specific interactions like hydrogen bonds and hydrophobic contacts. Fluorine can modulate these interactions. | The fluorine atom can enhance binding affinity, while the aniline and piperidine nitrogens can form crucial hydrogen bonds within the CRBN active site. nih.gov |

| Ternary Complex Formation | The ligand must induce a productive conformation of the ternary (E3-ligand-target) complex to facilitate ubiquitination. frontiersin.org | Functionalized 3-Fluoro-4-piperidinoaniline derivatives serve as the anchor to CRBN in PROTACs, orienting the target protein for degradation. rndsystems.comtocris.com |

Computational Chemistry and Cheminformatics

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For 3-Fluoro-4-piperidinoaniline HCl, docking studies can elucidate its potential binding mode within the active site of a biological target, such as a protein kinase.

While specific docking studies for this compound are not prevalent in public literature, its structural motifs are common in kinase inhibitors. A hypothetical docking study would focus on the key interactions facilitated by its functional groups. The aniline (B41778) nitrogen can act as a hydrogen bond donor, while the fluorine atom and the second nitrogen in the piperidine (B6355638) ring can act as hydrogen bond acceptors. nih.gov The aromatic ring can form π-π stacking or π-cation interactions with aromatic residues in a binding pocket. nih.gov

Table 1: Potential Molecular Docking Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Partner (Example) |

| Aniline Amine (-NH₂) | Hydrogen Bond Donor | Carbonyl oxygen on protein backbone |

| Piperidine Nitrogen | Hydrogen Bond Acceptor | Amine proton on protein side chain |

| Fluorine Atom | Weak Hydrogen Bond Acceptor, Halogen Bond | Polar hydrogen (e.g., -OH, -NH) |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

The binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), can be estimated using scoring functions within docking software. Studies on similar 3,5-bis(arylidene)-4-piperidone derivatives have shown binding free energies in the range of -8.43 to -9.12 kcal/mol against the 20S proteasome, indicating strong binding potential. nih.gov Such computational predictions are essential for prioritizing compounds for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility and structural stability of molecules over time. For this compound, a key area of interest is the conformational preference of the fluorinated piperidine ring.

Computational and experimental studies on analogous compounds, such as 3-fluoropiperidine (B1141850) HCl and cis-3-fluoro-4-methylpiperidine HCl, have demonstrated a strong preference for the fluorine atom to occupy an axial position on the piperidine ring. nih.govresearchgate.net This preference is influenced by an interplay of electrostatic and hyperconjugative interactions. nih.gov The stability of this axial conformation can be further enhanced by the polarity of the solvent. nih.gov In aqueous solution, the protonated piperidine nitrogen (as the HCl salt) engages in strong charge-dipole interactions that favor the axial fluorine conformer. nih.gov

The free enthalpy difference (ΔG) between the equatorial and axial conformers is a key metric derived from these studies. A positive ΔG value indicates a preference for the axial conformation.

Table 2: Computed Free Enthalpy Differences for Axial vs. Equatorial Conformers of Related Fluorinated Piperidine HCl Salts in Water

| Compound | ΔG (kcal/mol) in Water | ΔG (kcal/mol) in Gas Phase | Predicted Stable Conformer |

| 3-Fluoropiperidine HCl Analogue | +1.8 | +4.8 | Axial nih.gov |

| cis-3-Fluoro-4-methylpiperidine HCl Analogue | +3.3 | +6.2 | Axial nih.govnih.gov |

These findings strongly suggest that this compound will predominantly adopt a conformation where the fluorine atom is in the axial position, a feature that can significantly impact its shape and how it fits into a receptor binding site. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov To develop a QSAR model for a series of compounds related to this compound, one would first synthesize a library of analogues with variations in their structure and measure their biological activity (e.g., IC50 for kinase inhibition).

Next, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to find a statistically significant correlation between a set of descriptors and the observed activity. nih.gov For a molecule like this compound, relevant descriptors would capture its electronic, steric, and hydrophobic properties.

Table 3: Relevant QSAR Descriptor Classes for 3-Fluoro-4-piperidinoaniline Analogues

| Descriptor Class | Example Descriptors | Property Represented |

| 1D/2D Descriptors | Molecular Weight, LogP, TPSA, Atom Counts | Physicochemical properties, Topology |

| 3D Descriptors | Molecular Surface Area, Molecular Volume | Size and Shape |

| Field-Based (3D-QSAR) | CoMFA, CoMSIA fields | Steric and Electrostatic Fields |

| Quantum Chemical | HOMO/LUMO energies, Partial Charges | Electronic properties, Reactivity |

An optimal QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a potential therapeutic agent. mdpi.com In silico ADME models use a compound's structure to forecast its pharmacokinetic behavior. bhsai.orggithub.com

For this compound, its structural features provide clues to its likely ADME profile:

Absorption: The HCl salt form increases its polarity and is expected to improve aqueous solubility, which is favorable for absorption. The molecule's moderate size and hydrogen bonding capacity are also key factors.

Distribution: The fluorine atom can increase lipophilicity, potentially enhancing permeability across biological membranes, including the blood-brain barrier. nih.gov Plasma protein binding is another critical distribution parameter that can be estimated computationally.

Metabolism: The aniline and piperidine rings are potential sites for metabolism by cytochrome P450 enzymes. The fluorine atom, depending on its position, can block metabolism at an adjacent site, potentially increasing the compound's metabolic stability. nih.gov

Excretion: The route and rate of excretion are dependent on the compound's metabolism and physicochemical properties like solubility.

Table 4: Predicted Physicochemical Properties Relevant to ADME for 3-Fluoro-4-piperidinoaniline

| Property | Predicted Value/Range | Implication for ADME |

| Molecular Weight | 194.25 g/mol (Free Base) sigmaaldrich.com | Favorable (Lipinski's Rule) |

| LogP (octanol-water) | ~2.5 - 3.0 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Good potential for oral bioavailability |

| pKa (Strongest Basic) | ~8.5 - 9.5 (Piperidine N) | Mostly ionized at physiological pH |

| pKa (Strongest Acidic) | ~4.0 - 5.0 (Aniline NH₂⁺) | Mostly unionized at physiological pH |

These predictions help in the early identification of potential pharmacokinetic liabilities, allowing for structural modifications to optimize the compound's profile. researchgate.net

Virtual Screening and Library Design

Virtual screening is a computational method used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.govresearchgate.net The structure of this compound can serve as a starting point for both library design and as a query for screening.

Library Design: A focused library can be designed around the 3-Fluoro-4-piperidinoaniline scaffold. This involves creating a virtual set of analogues by systematically modifying different parts of the molecule. For instance, one could explore different substitution patterns on the aniline ring or replace the piperidine with other heterocyclic systems (e.g., morpholine, piperazine). This process allows for the exploration of the chemical space around the initial hit to improve activity and properties. youtube.com

Pharmacophore-Based Screening: A pharmacophore model can be built from the key chemical features of this compound that are hypothesized to be essential for binding. nih.govmdpi.com

Table 5: Hypothetical Pharmacophore Model for 3-Fluoro-4-piperidinoaniline

| Pharmacophore Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Donor (D) | Aniline -NH₂ |

| Hydrogen Bond Acceptor (A) | Piperidine Nitrogen |

| Aromatic Ring (R) | Phenyl Ring |

| Hydrophobic Group (H) | Piperidine Ring |

This 3D arrangement of features can then be used as a query to rapidly screen millions of compounds in virtual databases. nih.gov Hits from the screen would be molecules that match the pharmacophore and are therefore predicted to have a similar biological activity, warranting further investigation through docking and eventually experimental testing. nih.gov

Preclinical Research and Therapeutic Potential

In Vitro/In Vivo Efficacy Studies

Direct in vitro and in vivo efficacy studies on 3-Fluoro-4-piperidinoaniline HCl are limited. However, its derivatives have shown significant activity in various therapeutic areas, particularly in oncology.

Derivatives of the closely related 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have been evaluated for their in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) in mice. scispace.com In these studies, the synthesized compounds demonstrated a reduction in tumor volume, packed cell volume, and viable tumor cell count, alongside an increase in the mean survival time of the tumor-bearing mice. scispace.com Some of the derivatives exhibited anticancer activity comparable to the standard drug 5-fluorouracil. scispace.com

Furthermore, compounds containing a piperidine (B6355638) moiety have been investigated for their potential to induce apoptosis in cancer cells. For instance, certain spiro[chroman-2,4'-piperidin]-4-one derivatives have been shown to induce early apoptosis and cause cell cycle arrest in human breast cancer cell lines (MCF-7). researchgate.net

The broader class of kinase inhibitors, for which this compound is a precursor, has demonstrated potent in vitro and in vivo activity. purdue.edu For example, novel kinase inhibitors based on a 3H-pyrazolo[4,3-f]quinoline scaffold have shown potent inhibition of kinases such as FLT3 and CDK2, leading to the inhibition of leukemic cell growth in mouse models of acute myeloid leukemia (AML). purdue.edu

Table 1: Representative In Vitro Anticancer Activity of Related Piperidine-Containing Compounds

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives | Ehrlich Ascites Carcinoma | Comparable activity to 5-fluorouracil | scispace.com |

| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Human Breast Carcinoma (MCF-7) | Induction of early apoptosis, cell cycle arrest | researchgate.net |

| 3H-pyrazolo[4,3-f]quinoline-containing compounds | Leukemic cells | Inhibition of cell growth | purdue.edu |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth, increased apoptosis gene expression | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the potential therapeutic applications of this chemical class. Specific data for this compound is not available.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic profiles of this compound have not been extensively characterized. However, insights can be drawn from studies on structurally similar fluorinated and piperidine-containing compounds. The introduction of fluorine into drug candidates is a common strategy to improve their pharmacokinetic properties, often leading to enhanced metabolic stability and oral absorption. nih.gov

Studies on fluorinated anilines have identified several potential metabolic pathways. nih.gov One route involves monooxygenation at a fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine. nih.gov This reactive intermediate can then be reduced to a hydroxyaniline derivative. nih.gov Another pathway involves the formation of a hydroxylated metabolite that can subsequently lose a fluoride anion. nih.gov The specific enzymes involved in the degradation of this compound have not been identified, but cytochrome P450 enzymes are commonly involved in the metabolism of such aromatic compounds. nih.gov

Research on related kinase inhibitors has shown that modifications to the chemical structure can significantly impact metabolic stability. For example, in a series of imidazo[4,5-b]pyridine-based kinase inhibitors, the replacement of certain chemical groups led to compounds that were significantly more susceptible to metabolism in mouse liver microsomes. nih.gov

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating CNS disorders. While specific data for this compound is not available, studies on related compounds provide some insights. The lipophilicity conferred by the fluorine atom and the presence of the piperidine ring suggest that it may have the potential to penetrate the BBB.

In silico and in vitro models are often used to predict BBB permeability. jddtonline.infonih.gov Studies on piperine (B192125) analogs have utilized in vitro BBB models to assess permeability, with some analogs showing good potential to cross the barrier. nih.gov However, the development of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for imaging NMDA receptors revealed poor brain penetration for the evaluated compounds. nih.gov This highlights that while certain structural features may suggest BBB permeability, experimental validation is essential.

To understand how a compound distributes throughout the body, researchers often use radiolabeled analogs in preclinical imaging studies, such as Positron Emission Tomography (PET). There are no published tissue distribution studies using a radiolabeled version of this compound.

However, studies on other radiolabeled fluorinated compounds provide a general understanding of this process. For instance, the preclinical evaluation of 4-[18F]fluoroprolines showed differential tissue uptake depending on the stereoisomer. nih.gov One isomer exhibited high tumor uptake and was cleared through the liver, while the other was cleared by the kidneys. nih.gov Similarly, studies with radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine ([18F]FIBG) for imaging tumors showed high accumulation in the tumor with an excellent tumor-to-background ratio. nih.gov These examples underscore the importance of specific structural features in determining tissue distribution.

Prodrug Design and Evaluation

Prodrug design is a strategy used to improve the physicochemical or pharmacokinetic properties of a drug. mdpi.com A prodrug is an inactive compound that is converted into the active drug within the body. While there is no specific information on prodrugs derived from this compound, the general principles of prodrug design could be applied to this molecule. For instance, if the compound were found to have poor solubility, a water-soluble promoiety could be attached to create a more soluble prodrug. mdpi.com

Tissue Selectivity and Specificity Profiling

The selectivity and specificity of a compound for its intended biological target are crucial for its therapeutic efficacy and safety. For kinase inhibitors derived from this compound, selectivity profiling against a panel of kinases is a standard part of preclinical development. nih.gov This helps to identify any off-target effects and to understand the compound's mechanism of action.

For example, a study on imidazo[4,5-b]pyridine-based kinase inhibitors involved screening against a large panel of kinases to assess selectivity. nih.gov This type of profiling is essential to ensure that the inhibitor is acting on the desired target with minimal effects on other kinases, which could lead to unwanted side effects. nih.gov

This compound stands as a valuable synthetic intermediate with the potential to contribute to the development of novel therapeutics, particularly in the realm of oncology and CNS disorders. While direct preclinical data on this specific compound is scarce, the available information on its structural analogs suggests that it possesses chemical features conducive to favorable pharmacokinetic properties and potent biological activity. Further research is warranted to fully elucidate the preclinical profile of this compound and to explore its full therapeutic potential.

Toxicological Profile

A thorough review of scientific databases and literature reveals a notable absence of specific toxicological studies for this compound. The toxicological profile of a compound is essential for its development as a potential therapeutic agent and is established through a series of standardized tests. These tests are designed to identify potential adverse effects and determine the dose levels at which they occur. Without such data for this compound, its potential for causing harm remains unknown.

There is currently no available information to indicate whether this compound has any specific target organ toxicity (STOT). STOT refers to the harmful effects on specific organs or systems of the body following exposure to a substance. This can be a result of a single exposure (STOT-SE) or repeated exposure (STOT-RE).

The respiratory system is a common target for chemical toxicity due to its direct exposure to inhaled substances. Effects can range from irritation, characterized by coughing and breathing difficulties, to more severe damage. However, no studies were found that have assessed the potential for this compound to induce such effects.

The classification of a substance for specific target organ toxicity is based on evidence from human case reports or, more commonly, from experimental animal studies. These studies look for significant changes in organ function, structure, biochemistry, or hematology. For this compound, no such studies appear to have been published.

Table 1: Summary of Specific Target Organ Toxicity Data for this compound

| Toxicity Endpoint | Result |

|---|---|

| Single Exposure (STOT-SE) | No Data Available |

| Repeated Exposure (STOT-RE) | No Data Available |

| Target Organs | Not Identified |

Preclinical safety evaluation relies on a combination of in vitro (cell-based) and in vivo (animal) studies to predict potential toxicity in humans.

In Vitro Safety Assessments: These laboratory tests expose human or animal cells to a compound to screen for potential toxicity at a cellular level. Common assays include tests for cytotoxicity (cell death), genotoxicity (damage to genetic material), and specific mechanisms of toxicity. No published results from in vitro safety assessments for this compound could be located.

In Vivo Safety Assessments: These studies involve administering the compound to animals to evaluate its effects on a whole organism. These assessments provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME), as well as its potential to cause adverse effects in various organ systems. Standard in vivo studies include acute toxicity tests and repeated dose toxicity studies. A comprehensive search did not yield any public data from in vivo safety assessments of this compound.

The lack of both in vitro and in vivo safety data represents a significant hurdle in the preclinical development of this compound. These studies are fundamental for establishing a preliminary safety profile and for guiding the design of any future clinical trials.

Table 2: Status of In Vitro and In Vivo Safety Assessments for this compound

| Assessment Type | Status | Key Findings |

|---|---|---|

| In Vitro | ||

| Cytotoxicity Assays | No Data Available | N/A |

| Genotoxicity Assays | No Data Available | N/A |

| In Vivo | ||

| Acute Toxicity Studies | No Data Available | N/A |

Applications in Broader Research Domains

Medicinal Chemistry and Drug Discovery Pipelines

3-Fluoro-4-piperidinoaniline HCl serves as a crucial building block in the synthesis of more complex bioactive molecules. Its utility is not typically as a final drug product but as a key intermediate that imparts desirable properties to new chemical entities.

Lead Identification and Optimization

In the intricate process of drug discovery, identifying and optimizing lead compounds is a critical step. This compound is utilized as a structural scaffold or fragment in this phase. The incorporation of this molecule into a larger compound can significantly influence its pharmacological profile.

Fluorine's Role : The fluorine atom is a key feature, known to enhance critical drug-like properties. It can increase metabolic stability, preventing the compound from being broken down too quickly by enzymes in the body. researchgate.net Furthermore, fluorine substitution can modulate the basicity (pKa) of the nearby piperidine (B6355638) nitrogen atom. scientificupdate.com This modulation can be crucial for optimizing a molecule's binding affinity to its target and for reducing off-target effects, such as interactions with the hERG potassium ion channel, which can lead to cardiovascular toxicity. scientificupdate.com

Piperidine's Contribution : The piperidine ring is one of the most prevalent saturated nitrogen-containing heterocyclic systems in pharmaceuticals. scientificupdate.com It often contributes to a compound's ability to bind with specific receptors and enzymes, particularly within the central nervous system (CNS). The piperidine moiety in this compound helps to improve receptor-binding affinity and specificity.

By using this compound as a starting point, medicinal chemists can synthesize a variety of derivatives to explore the structure-activity relationship (SAR) of a new drug candidate, fine-tuning its properties to achieve the desired therapeutic effect.

Development of Active Pharmaceutical Ingredients (APIs)

The primary application of this compound in this context is as a pharmaceutical intermediate. It is a precursor used in the multi-step synthesis of various APIs, especially those designed as kinase inhibitors or for treating CNS disorders. For instance, fluorinated aniline (B41778) derivatives are used to synthesize quinoline-based compounds that function as APIs. ossila.com The structure of this compound provides a reliable foundation for constructing these more complex molecules. A related compound, 3-fluoro-4-morpholinoaniline, is known as an important intermediate in the synthesis of the antibiotic linezolid, illustrating the role similar fluorinated aniline structures play in API development. researchgate.net

| Feature | Contribution to Drug Discovery | Source(s) |

| Fluorine Atom | Enhances metabolic stability, lipophilicity, and modulates pKa of adjacent nitrogen atoms to improve safety and efficacy. | researchgate.netscientificupdate.com |

| Piperidine Moiety | Contributes to binding affinity and specificity for biological targets, particularly CNS receptors. | scientificupdate.com |

| Aniline Backbone | Provides a versatile scaffold for chemical modification and synthesis of more complex molecules. |

Radioligand Development for Imaging

The field of molecular imaging, particularly Positron Emission Tomography (PET), relies on the development of specific radioligands to visualize and quantify biological processes in vivo. The structure of this compound makes it a molecule of interest for creating such imaging agents.

Positron Emission Tomography (PET) Tracers

PET is a highly sensitive imaging technique that uses molecules labeled with short-lived positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govfrontiersin.org The fluorine atom in this compound makes it an ideal candidate for developing ¹⁸F-labeled PET tracers. Fluorine-18 is a preferred radionuclide due to its relatively long half-life (109.8 minutes), which allows for synthesis, purification, and imaging over several hours. frontiersin.orgnih.gov

The process involves replacing the stable fluorine atom on the aniline ring with its radioactive isotope, ¹⁸F. The resulting radiolabeled molecule can then be administered to a subject, where it travels to and binds with its specific biological target. The positron emissions are detected by the PET scanner, allowing for the non-invasive study of target distribution and density. nih.gov

Neuroimaging Applications